6-HO-TFMNA shares similarities with nicotinic acid, a vitamin B3 precursor. Nicotinic acid has various biological functions, including roles in energy metabolism and cellular signaling. Research on 6-HO-TFMNA might explore if it mimics or disrupts any of these functions [PubChem, National Institutes of Health (.gov) - ].
The presence of the trifluoromethyl group (CF3) on the molecule can influence its chemical properties and biological interactions. Scientists might study how this substitution affects the activity of 6-HO-TFMNA compared to unsubstituted nicotinic acid analogs [NCBI bookshelf - ].
6-Hydroxy-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula and a molecular weight of 207.11 g/mol. It is characterized by the presence of a hydroxyl group at the sixth position and a trifluoromethyl group at the fourth position of the nicotinic acid structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties, including high solubility and significant biological activity .
Key reactions include:
6-Hydroxy-4-(trifluoromethyl)nicotinic acid exhibits significant biological activities, particularly in the context of drug development. It has been identified as a potential inhibitor of certain protein-protein interactions, specifically targeting WDR5, which is involved in various cellular processes including gene expression regulation and oncogenesis .
Additionally, studies have shown that this compound may possess anti-inflammatory and neuroprotective properties, making it a candidate for further research in therapeutic applications .
The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid typically involves several steps:
6-Hydroxy-4-(trifluoromethyl)nicotinic acid has diverse applications:
Interaction studies involving 6-Hydroxy-4-(trifluoromethyl)nicotinic acid focus on its binding affinity to target proteins and enzymes. Research indicates that this compound can effectively disrupt protein-protein interactions, particularly those involving WDR5, which may lead to novel therapeutic strategies against cancers associated with dysregulated gene expression .
Additionally, studies on its pharmacokinetics suggest favorable absorption characteristics, indicating potential efficacy in vivo .
Several compounds share structural similarities with 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydroxyl at position 4 instead of 6 | Different biological activity profile |
| Nicotinic acid | Lacks trifluoromethyl group | More common in dietary sources |
| 6-Hydroxy-nicotinic acid | No trifluoromethyl substitution | Less lipophilic than 6-Hydroxy-4-(trifluoromethyl)nicotinic acid |
The uniqueness of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid lies in its trifluoromethyl substitution, which significantly alters its physicochemical properties and enhances its biological activity compared to similar compounds. This modification contributes to increased lipophilicity and potentially improved membrane penetration, making it a focus for drug development efforts .
6-Hydroxy-4-(trifluoromethyl)nicotinic acid possesses the molecular formula C₇H₄F₃NO₃ with a molecular weight of 207.11 g/mol [1] [2] [3] [4]. The compound is registered under CAS number 849020-87-7 and carries the MDL number MFCD06245493 [1] [5]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-hydroxy-4-(trifluoromethyl)nicotinic acid, though it is also systematically named as 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid [1] [2] [4].
Alternative naming conventions include 5-carboxy-2-hydroxy-4-(trifluoromethyl)pyridine and 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid, reflecting the tautomeric nature of the hydroxyl substituent [1] [2] [4]. The compound's structural representation is captured by the SMILES notation C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F and the InChI descriptor InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) [2] [6].
Table 1. Molecular Formula and Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight (g/mol) | 207.11 |
| CAS Number | 849020-87-7 |
| MDL Number | MFCD06245493 |
| IUPAC Name | 6-hydroxy-4-(trifluoromethyl)nicotinic acid |
| Alternative Names | 6-Hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid; 5-Carboxy-2-hydroxy-4-(trifluoromethyl)pyridine; 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid |
| SMILES | C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F |
| InChI | InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) |
| InChI Key | WCUKVMMGYGOCGJ-UHFFFAOYSA-N |
The molecular architecture of 6-hydroxy-4-(trifluoromethyl)nicotinic acid is characterized by a pyridine ring bearing three distinct functional groups: a carboxylic acid group at position 3, a trifluoromethyl group at position 4, and a hydroxyl group at position 6 [2] [4]. The trifluoromethyl substituent introduces significant electronic effects due to its strong electron-withdrawing nature, which influences both the molecular geometry and chemical reactivity of the compound [7] .
Conformational analysis of related trifluoromethyl-substituted pyridine derivatives reveals that the CF₃ group adopts preferential orientations that minimize steric interactions while maximizing electronic stabilization [9] [10]. The presence of the trifluoromethyl group at the 4-position creates a significant dipole moment and affects the electron density distribution throughout the pyridine ring system [7] [11].
The carboxylic acid functionality at position 3 can adopt various conformations depending on the orientation of the COOH group relative to the pyridine nitrogen atom. Computational studies on nicotinic acid derivatives have identified multiple stable conformations that differ in the COOH orientation, with energy differences typically ranging from 2-8 kJ/mol [9]. The 6-hydroxy substituent further complicates the conformational landscape by introducing additional intramolecular hydrogen bonding possibilities [12] [13].
While specific single-crystal X-ray diffraction data for 6-hydroxy-4-(trifluoromethyl)nicotinic acid remain limited in the literature, structural insights can be derived from closely related compounds. The crystal structure of 4-(trifluoromethyl)nicotinic acid, which lacks the 6-hydroxy substituent, has been determined and provides valuable comparative information [14] [15].
4-(Trifluoromethyl)nicotinic acid crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 6.4488(11) Å, b = 14.922(2) Å, c = 7.7868(12) Å, β = 100.941(5)°, and V = 735.7(2) ų [14] [15]. The crystal structure reveals that molecules are linked through hydrogen bonding networks involving the carboxylic acid groups and pyridine nitrogen atoms [14].
The addition of the 6-hydroxy group in 6-hydroxy-4-(trifluoromethyl)nicotinic acid would be expected to introduce additional hydrogen bonding capabilities, potentially leading to more complex crystal packing arrangements. Studies of related hydroxynicotinic acid derivatives demonstrate that hydroxyl substituents significantly influence crystal packing through the formation of extended hydrogen bonding networks [12] [13] [16].
Table 2. Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point (°C) | 302-305 (decomposition) |
| Boiling Point (°C) | 291.14 (predicted at 760 mmHg) |
| Density (g/cm³) | 1.63 (predicted) |
| pKa (predicted) | 3.22±0.50 |
| Solubility | Soluble in DMSO, negligible in water |
| Storage Conditions | 2-8°C, stored under nitrogen |
| Refractive Index | n₂₀D 1.49 (predicted) |
| Purity (typical) | ≥96.0% (NMR) |
The 6-hydroxy substituent in 6-hydroxy-4-(trifluoromethyl)nicotinic acid can exist in tautomeric equilibrium between the pyridinol (6-hydroxy) and pyridone (6-oxo) forms [17] [12] [18]. This lactam-lactim tautomerism is a fundamental characteristic of hydroxypyridine derivatives and significantly influences their chemical and biological properties [18] [19].
In the solid state, hydroxynicotinic acid derivatives predominantly adopt the oxo (pyridone) tautomeric form, as evidenced by X-ray crystallographic studies [12] [13] [16]. This preference is confirmed by infrared spectroscopy, which shows characteristic N-H and C=O stretching frequencies typical of the pyridone tautomer while lacking the O-H stretching frequencies associated with the hydroxypyridine form [12] [13].
The equilibrium position between tautomeric forms is strongly influenced by solvent polarity and hydrogen bonding interactions. In polar protic solvents such as water and alcohols, the pyridone form is energetically favored due to enhanced hydrogen bonding stabilization [17] [18] [19]. Conversely, in non-polar solvents, there is a greater proportion of the hydroxypyridine tautomer [17].
The presence of the electron-withdrawing trifluoromethyl group at position 4 in 6-hydroxy-4-(trifluoromethyl)nicotinic acid is expected to influence the tautomeric equilibrium by stabilizing the pyridone form through resonance effects [7] . The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the pyridine ring, making the formation of the N-H bond in the pyridone tautomer more favorable [7].
Computational studies using density functional theory methods on related hydroxypyridine systems suggest that substituent effects can shift tautomeric equilibria by several kJ/mol [12] [13]. The combination of the carboxylic acid group at position 3 and the trifluoromethyl group at position 4 creates a unique electronic environment that would be expected to strongly favor the pyridone tautomeric form [7] [12].
6-Hydroxy-4-(trifluoromethyl)nicotinic acid occupies a unique position within the family of nicotinic acid derivatives due to its combination of electron-withdrawing trifluoromethyl and electron-donating hydroxyl substituents [7] . This structural duality creates distinctive physicochemical properties that differentiate it from other members of this compound class.
Table 3. Comparative Analysis of Related Nicotinic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 59-67-6 | 236-237 | Basic pyridine-3-carboxylic acid |
| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 158063-66-2 | 147-149 | Trifluoromethyl at position 4 |
| 6-Hydroxy-4-(trifluoromethyl)nicotinic acid | C₇H₄F₃NO₃ | 207.11 | 849020-87-7 | 302-305 (dec) | Hydroxyl at 6, trifluoromethyl at 4 |
| 2-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 131747-43-8 | 184-188 | Trifluoromethyl at position 2 |
| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 231291-22-8 | 193-197 | Trifluoromethyl at position 6 |
| 4-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | 5006-66-6 | 250-252 | Hydroxyl at position 4 |
| 6-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | 5006-66-6 | 288-290 | Hydroxyl at position 6 |
Compared to the parent nicotinic acid, the introduction of the trifluoromethyl group significantly alters the electronic properties and chemical reactivity. The CF₃ substituent imparts strong electron-withdrawing character, reducing the electron density on the pyridine nitrogen and affecting the acidity of the carboxylic acid group [7] [20]. This electronic modification is reflected in the predicted pKa value of 3.22±0.50 for 6-hydroxy-4-(trifluoromethyl)nicotinic acid [5], which is more acidic than the parent nicotinic acid.
The thermal stability profile of 6-hydroxy-4-(trifluoromethyl)nicotinic acid is noteworthy, with a melting point of 302-305°C accompanied by decomposition [1] [5] [21]. This elevated decomposition temperature, compared to other trifluoromethyl-substituted nicotinic acid derivatives, suggests that the 6-hydroxy group provides additional stabilization through intramolecular hydrogen bonding or crystal packing effects [12] [13].
Fluorinated nicotinic acid derivatives exhibit enhanced lipophilicity compared to their non-fluorinated counterparts, which significantly affects their partitioning behavior and biological activity [22] [23]. The fluorophilicity studies on nicotinic acid esters demonstrate that fluorinated derivatives show markedly different solvent partitioning behavior, with longer fluoroalkyl chains exhibiting preferential partitioning into fluorinated phases [23].
The substitution pattern also influences the tautomeric behavior. While 6-hydroxynicotinic acid derivatives predominantly exist in the pyridone form in the solid state, the presence of the 4-trifluoromethyl group further stabilizes this tautomer through electronic effects [7] [12] [16]. This contrasts with 4-hydroxynicotinic acid derivatives, which show more complex tautomeric behavior with mixed oxo/hydroxy forms depending on environmental conditions [16].
Table 4. Tautomeric Behavior in Hydroxypyridine-Carboxylic Acid Systems
| Compound Type | Predominant Form in Solid State | Solution Behavior | Key Spectroscopic Evidence |
|---|---|---|---|
| 6-Hydroxynicotinic acid derivatives | Oxo (pyridone) form | Solvent-dependent equilibrium | N-H and C=O stretching |
| 4-Hydroxynicotinic acid derivatives | Mixed oxo/hydroxy forms | pH-dependent tautomerism | Variable C=O/C-OH patterns |
| 2-Hydroxynicotinic acid derivatives | Oxo (pyridone) form | Strong preference for oxo form | Strong N-H absorption |
| Trifluoromethyl-substituted derivatives | Enhanced stability of oxo forms | Reduced tautomeric mobility | Modified C=O frequencies |
6-Hydroxy-4-(trifluoromethyl)nicotinic acid possesses the molecular formula C₇H₄F₃NO₃ with a molecular weight of 207.11 grams per mole [2] [3] [4]. The compound is registered under Chemical Abstracts Service number 849020-87-7 and carries the MDL number MFCD06245493 [2] [5]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-hydroxy-4-(trifluoromethyl)nicotinic acid, though it is also systematically named as 6-hydroxy-4-(trifluoromethyl)pyridine-3-carboxylic acid [2] [4].
Alternative naming conventions include 5-carboxy-2-hydroxy-4-(trifluoromethyl)pyridine and 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid, reflecting the tautomeric nature of the hydroxyl substituent [2] [4]. The compound's structural representation is captured by the SMILES notation C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F and the InChI descriptor InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) [2] [6].
The molecular architecture of 6-hydroxy-4-(trifluoromethyl)nicotinic acid is characterized by a pyridine ring bearing three distinct functional groups: a carboxylic acid group at position 3, a trifluoromethyl group at position 4, and a hydroxyl group at position 6 [2] [4]. The trifluoromethyl substituent introduces significant electronic effects due to its strong electron-withdrawing nature, which influences both the molecular geometry and chemical reactivity of the compound [7].
The solubility characteristics of 6-hydroxy-4-(trifluoromethyl)nicotinic acid demonstrate marked variation across different solvents, primarily influenced by the presence of the trifluoromethyl group and the dual nature of the hydroxyl and carboxyl functionalities. The compound exhibits negligible solubility in water [8], a characteristic attributed to the hydrophobic nature of the trifluoromethyl substituent which outweighs the hydrophilic contributions of the hydroxyl and carboxyl groups.
In contrast, the compound demonstrates good solubility in dimethyl sulfoxide [8], making this polar aprotic solvent suitable for analytical and synthetic applications. The enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's ability to form hydrogen bonds with both the hydroxyl and carboxyl groups while accommodating the fluorinated substituent through dipolar interactions.
Limited solubility has been reported in methanol and other polar protic solvents [9]. The solubility profile in organic solvents varies considerably depending on the specific solvent properties, with the trifluoromethyl group generally enhancing solubility in fluorinated or electron-poor solvents while reducing solubility in conventional polar solvents [10].
The thermal behavior of 6-hydroxy-4-(trifluoromethyl)nicotinic acid is characterized by decomposition occurring simultaneously with melting. The compound exhibits a melting point range of 302-305°C, with decomposition occurring at the same temperature range [2] [4] [7] [11]. This thermal behavior indicates that the compound cannot be melted without undergoing chemical degradation, limiting its processability at elevated temperatures.
The predicted boiling point, calculated using computational methods, is 291.1±40.0°C at standard atmospheric pressure [4]. However, this predicted value may not be experimentally accessible due to the compound's tendency to decompose before reaching its theoretical boiling point. The density of the compound is predicted to be 1.632±0.06 grams per cubic centimeter [4].
Under normal storage conditions at ambient temperature or under controlled conditions at 2-8°C under nitrogen atmosphere, the compound demonstrates good stability [7] [12]. The thermal stability is sufficient for most analytical and synthetic applications when appropriate handling procedures are followed. The compound's stability profile indicates no significant decomposition under specified storage conditions, though long-term storage benefits from inert atmosphere protection [7] [12].
The nuclear magnetic resonance spectroscopic analysis of 6-hydroxy-4-(trifluoromethyl)nicotinic acid provides detailed structural information through multiple nuclear observations. In proton nuclear magnetic resonance spectroscopy, the carboxyl proton appears as a broad singlet in the highly deshielded region between 10.5-12.5 parts per million when measured in deuterated dimethyl sulfoxide [12]. This extreme downfield shift is characteristic of carboxylic acid protons and reflects the combined effects of hydrogen bonding and the electron-withdrawing nature of the pyridine ring system.
The hydroxyl proton exhibits a broad signal between 9.5-11.0 parts per million, consistent with phenolic hydroxyl groups that are subject to exchange processes and hydrogen bonding interactions [12]. The aromatic protons of the pyridine ring system appear in the typical aromatic region, with the H-5 proton resonating as a singlet between 7.5-8.0 parts per million and the H-2 proton appearing between 8.5-9.0 parts per million. The significant downfield shift of the H-2 proton reflects its proximity to the electronegative nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonating between 165-175 parts per million, characteristic of aromatic carboxylic acid carbons [12]. The trifluoromethyl carbon appears as a characteristic quartet between 120-125 parts per million due to coupling with the three equivalent fluorine atoms. The pyridine ring carbons exhibit chemical shifts consistent with a substituted aromatic heterocycle, with the carbon bearing the trifluoromethyl group appearing significantly downfield due to the electron-withdrawing effect of the fluorine substituents.
Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl group, with the three equivalent fluorines appearing as a singlet between -60 to -65 parts per million [13]. This chemical shift is typical for trifluoromethyl groups attached to aromatic ring systems and serves as a diagnostic fingerprint for structural confirmation.
The infrared spectrum of 6-hydroxy-4-(trifluoromethyl)nicotinic acid exhibits characteristic absorption bands that facilitate structural identification and functional group analysis. The most prominent feature is the very broad and intense O-H stretching absorption extending from 2500-3300 wavenumbers, which is characteristic of carboxylic acid dimers formed through hydrogen bonding [14] [15] [16]. This broad envelope often overlaps with aromatic C-H stretching vibrations, which appear as sharper features between 3000-3100 wavenumbers.
The carbonyl stretching vibration appears as a very strong absorption between 1680-1720 wavenumbers [15] [16], with the exact position influenced by hydrogen bonding and the aromatic nature of the carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group may shift this absorption to slightly higher frequencies compared to unsubstituted nicotinic acid derivatives.
The trifluoromethyl group contributes multiple very strong absorptions in the 1100-1300 wavenumber region, corresponding to C-F stretching vibrations [15]. These bands are among the most intense in the spectrum and provide definitive evidence for the presence of the fluorinated substituent. Additional bands in the 500-700 wavenumber region correspond to C-F deformation modes.
The hydroxyl group at position 6 contributes a broad O-H stretching absorption between 3200-3600 wavenumbers, which may be partially overlapped with the carboxyl O-H absorption [15]. The pyridine ring system contributes medium to strong absorptions between 1400-1600 wavenumbers corresponding to aromatic ring vibrations.
The mass spectrometric fragmentation behavior of 6-hydroxy-4-(trifluoromethyl)nicotinic acid follows predictable patterns based on the relative stability of various ionic fragments and the propensity for specific bond cleavages. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the intact molecular formula, though this peak may exhibit low to medium relative intensity due to the compound's tendency to fragment under electron impact conditions.
The most significant fragmentation pathways involve loss of functional groups and rearrangement processes. Decarboxylation, a common process for carboxylic acids, results in a prominent peak at mass-to-charge ratio 163 corresponding to loss of carbon dioxide (M-CO₂)⁺. This fragmentation is often among the most intense in the spectrum due to the stability of the resulting ionic species.
Loss of the carboxyl radical (M-COOH)⁺ produces a fragment at mass-to-charge ratio 162, while loss of the trifluoromethyl radical generates an ion at mass-to-charge ratio 138 . The trifluoromethyl group itself may appear as a characteristic fragment at mass-to-charge ratio 69 (CF₃⁺), which often exhibits high relative intensity due to the stability of this fluorinated cation.
Sequential fragmentation processes may produce additional peaks through combinations of these primary losses. The hydroxyl group may be lost as a radical, producing a fragment at mass-to-charge ratio 190 (M-OH)⁺, though this process typically exhibits lower intensity compared to the major fragmentation pathways.
The ultraviolet-visible absorption spectrum of 6-hydroxy-4-(trifluoromethyl)nicotinic acid exhibits multiple electronic transitions characteristic of substituted pyridine derivatives with extended conjugation. The primary absorption band appears between 250-270 nanometers, corresponding to π → π* transitions within the pyridine ring system [18]. This transition typically exhibits high extinction coefficients (10³-10⁴ M⁻¹cm⁻¹) and demonstrates bathochromic shifts in polar solvents due to stabilization of the excited state.
A weaker absorption band appears between 280-300 nanometers, attributed to n → π* transitions involving the nitrogen lone pair [18]. This transition is formally forbidden and consequently exhibits lower extinction coefficients (10²-10³ M⁻¹cm⁻¹). The position of this band shows hypsochromic shifts in polar solvents due to hydrogen bonding interactions that stabilize the ground state nitrogen lone pair.
The presence of the hydroxyl and carboxyl substituents introduces additional conjugative effects, leading to absorption features between 260-280 nanometers with medium to high extinction coefficients. The electron-withdrawing trifluoromethyl group influences the electronic distribution within the aromatic system, potentially leading to charge transfer transitions in the 240-260 nanometer region.
Irritant